Benzeneacetic acid, alpha-amino-4-chloro-, ethyl esteR, (R)-
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Overview
Description
Benzeneacetic acid, alpha-amino-4-chloro-, ethyl ester, ®- is a chiral compound with significant applications in various fields. It is characterized by the presence of a benzene ring, an amino group, a chloro substituent, and an ethyl ester group. The compound’s stereochemistry is denoted by the ®-configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-amino-4-chloro-, ethyl ester, ®- typically involves the following steps:
Starting Materials: The synthesis begins with benzeneacetic acid, which undergoes chlorination to introduce the chloro substituent at the 4-position.
Amination: The chlorinated intermediate is then subjected to amination to introduce the alpha-amino group.
Esterification: Finally, the compound undergoes esterification with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, alpha-amino-4-chloro-, ethyl ester, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzeneacetic acid, alpha-amino-4-chloro-, ethyl ester, ®- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and as a precursor for other industrial compounds.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, alpha-amino-4-chloro-, ethyl ester, ®- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetic acid, 4-chloro-α-(1-methylethyl)-, cyano (3-phenoxyphenyl)methyl ester
- Benzeneacetic acid, 4-amino-
Uniqueness
Benzeneacetic acid, alpha-amino-4-chloro-, ethyl ester, ®- is unique due to its specific stereochemistry and the presence of both amino and chloro substituents. This combination imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-2-(4-chlorophenyl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9H,2,12H2,1H3/t9-/m1/s1 |
InChI Key |
RBJBLESPMGILOU-SECBINFHSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C1=CC=C(C=C1)Cl)N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
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